tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
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Overview
Description
tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The compound is characterized by its tert-butyl carbamate group attached to a methoxyphenyl ring with an aminomethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(aminomethyl)-2-methoxyphenyl derivatives. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium complexes, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is widely used as a protecting group for amines. This allows chemists to perform multi-step syntheses without interference from the amine group .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other applications .
Mechanism of Action
The mechanism by which tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-aminomethylphenyl)carbamate
Uniqueness: tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility in organic solvents, while the aminomethyl group provides additional sites for further functionalization .
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-7-9(8-14)5-6-11(10)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJRYOOUXWZJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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